Cas no 4732-11-0 (O-(2-phenylethyl)hydroxylamine)

O-(2-phenylethyl)hydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- O-(2-phenylethyl)hydroxylamine
- [2-(Aminooxy)ethyl]benzene
- hydroxylamine, O-(2-phenylethyl)-
- Phenethyloxyamine
- SCHEMBL538855
- BZCDKOOXCPRISF-UHFFFAOYSA-N
- MFCD02246316
- O-(2-phenylethyl)-hydroxylamine
- 4732-11-0
- N-phenylethoxyamine
- DTXSID30276817
- 2-(phenyl)ethoxyamine
- SY281546
- EN300-1232716
- AKOS002805468
- CS-0452803
- F1631-0190
- DB-210074
- O-phenethylhydroxylamine
-
- MDL: MFCD02246316
- Inchi: InChI=1S/C8H11NO/c9-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2
- InChI Key: BZCDKOOXCPRISF-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CCON
Computed Properties
- Exact Mass: 137.08413
- Monoisotopic Mass: 137.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 79.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.036
- Boiling Point: 259°C at 760 mmHg
- Flash Point: 124.2°C
- Refractive Index: 1.533
- PSA: 35.25
O-(2-phenylethyl)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1187276-1g |
O-Phenethylhydroxylamine |
4732-11-0 | 95% | 1g |
$795 | 2024-07-19 | |
Life Chemicals | F1631-0190-0.5g |
O-(2-phenylethyl)hydroxylamine |
4732-11-0 | 95%+ | 0.5g |
$419.0 | 2023-09-07 | |
Life Chemicals | F1631-0190-0.25g |
O-(2-phenylethyl)hydroxylamine |
4732-11-0 | 95%+ | 0.25g |
$398.0 | 2023-09-07 | |
Enamine | EN300-1232716-500mg |
O-(2-phenylethyl)hydroxylamine |
4732-11-0 | 95.0% | 500mg |
$374.0 | 2023-10-02 | |
Aaron | AR00727Z-10g |
Phenethyloxyamine |
4732-11-0 | 95% | 10g |
$2976.00 | 2023-12-14 | |
1PlusChem | 1P0071ZN-5g |
Phenethyloxyamine |
4732-11-0 | 95% | 5g |
$1852.00 | 2024-05-01 | |
A2B Chem LLC | AD28371-100mg |
Phenethyloxyamine |
4732-11-0 | 95% | 100mg |
$183.00 | 2024-04-20 | |
A2B Chem LLC | AD28371-250mg |
Phenethyloxyamine |
4732-11-0 | 95% | 250mg |
$246.00 | 2024-04-20 | |
Enamine | EN300-1232716-50mg |
O-(2-phenylethyl)hydroxylamine |
4732-11-0 | 95.0% | 50mg |
$94.0 | 2023-10-02 | |
Aaron | AR00727Z-1g |
Phenethyloxyamine |
4732-11-0 | 95% | 1g |
$712.00 | 2025-02-12 |
O-(2-phenylethyl)hydroxylamine Related Literature
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on O-(2-phenylethyl)hydroxylamine
Comprehensive Overview of O-(2-phenylethyl)hydroxylamine (CAS No. 4732-11-0): Properties, Applications, and Research Insights
O-(2-phenylethyl)hydroxylamine (CAS No. 4732-11-0) is a specialized organic compound gaining traction in pharmaceutical and biochemical research due to its unique structural and functional properties. This compound, often referred to by its systematic name or abbreviated as PEHA, belongs to the hydroxylamine derivatives class, which are pivotal intermediates in synthetic chemistry. Researchers and industry professionals frequently search for "O-(2-phenylethyl)hydroxylamine synthesis," "CAS 4732-11-0 applications," and "hydroxylamine derivatives in drug discovery," reflecting its growing relevance in modern science.
The molecular structure of O-(2-phenylethyl)hydroxylamine combines a phenyl group with a hydroxylamine moiety, making it a versatile building block for N-O bond formation reactions. Its CAS registry number (4732-11-0) ensures precise identification in chemical databases, a critical factor for compliance and reproducibility in lab settings. Recent studies highlight its role in designing enzyme inhibitors and chelation agents, aligning with trending topics like "targeted drug delivery" and "metal ion scavengers." These applications resonate with the increasing demand for precision medicine and environmental remediation technologies.
From a synthetic perspective, O-(2-phenylethyl)hydroxylamine is synthesized via reductive amination of 2-phenylethyl ketones or through nucleophilic substitution reactions. Optimized protocols for its production are often queried as "green synthesis of hydroxylamines," reflecting the shift toward sustainable chemistry. The compound's stability under physiological conditions also makes it a candidate for bioconjugation strategies, a hot topic in "antibody-drug conjugate (ADC) development."
In analytical chemistry, CAS 4732-11-0 is characterized by techniques such as NMR spectroscopy and mass spectrometry, with fragmentation patterns frequently discussed in academic forums. Its purity (>98%) is crucial for reproducibility, a concern echoed in searches like "HPLC methods for hydroxylamine analysis." Additionally, its role in radical scavenging has sparked interest in antioxidant research, linking it to popular health trends such as "oxidative stress mitigation."
Safety profiles of O-(2-phenylethyl)hydroxylamine are well-documented, with handling recommendations emphasizing inert atmosphere storage to prevent degradation. While not classified as hazardous, proper personal protective equipment (PPE) is advised during use—a point emphasized in queries like "safe handling of hydroxylamine derivatives." Regulatory compliance, particularly under REACH and FDA guidelines, is another frequent search theme, underscoring its pharmaceutical potential.
Future directions for 4732-11-0 research include its integration into catalytic systems and bioorthogonal chemistry, areas gaining momentum in "click chemistry applications." As the scientific community prioritizes functional group compatibility and atom economy, this compound’s adaptability positions it as a key player in next-generation synthetic methodologies. Collaborative studies exploring its structure-activity relationships (SAR) further validate its utility in rational drug design.
In summary, O-(2-phenylethyl)hydroxylamine (CAS No. 4732-11-0) bridges fundamental chemistry and cutting-edge applications, from small-molecule therapeutics to material science. Its alignment with trending search terms like "multifunctional hydroxylamines" and "CAS 4732-11-0 suppliers" demonstrates its interdisciplinary appeal. As research evolves, this compound is poised to address challenges in precision synthesis and biocompatible chemistry, making it a staple in innovation-driven laboratories worldwide.
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